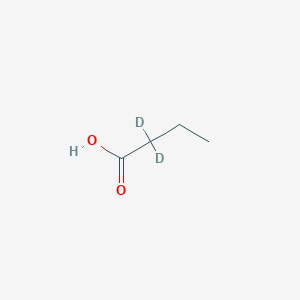![molecular formula C12H8ClNO4 B096146 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid CAS No. 6305-23-3](/img/structure/B96146.png)
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid, also known as CDDO-Im, is a synthetic triterpenoid compound that has been widely studied for its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism Of Action
The mechanism of action of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is complex and involves multiple pathways. 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to activate the Nrf2/Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation. 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid can induce apoptosis by activating the JNK pathway and inhibiting the PI3K/Akt pathway.
Biochemical And Physiological Effects
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, inhibit the growth of cancer cells, induce apoptosis, and improve cognitive function. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to have neuroprotective effects and can protect against ischemic injury.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in lab experiments is its well-documented biological activity. 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been extensively studied and its mechanism of action is well understood. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is relatively stable and can be stored for extended periods of time. However, one limitation of using 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in lab experiments is its complex synthesis method. The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
Future Directions
There are many potential future directions for the study of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid. One area of research is the development of novel synthetic analogs of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid with improved pharmacological properties. Additionally, the use of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in combination with other drugs or therapies is an area of active research. Finally, the potential therapeutic applications of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in the treatment of neurological disorders, such as Alzheimer's disease, is an area of growing interest.
In conclusion, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties, and has been shown to have a range of biochemical and physiological effects. While the synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is complex, its well-documented biological activity makes it a valuable tool for lab experiments. There are many potential future directions for the study of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid, including the development of novel synthetic analogs and the exploration of its therapeutic applications in neurological disorders.
Synthesis Methods
The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid involves several steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-aminoacetic acid to form the intermediate 2-(2-aminoacetyl)amino-3,4-dichloro-5,6-dicyano-1,4-benzoquinone. This intermediate is then reacted with 2-hydroxyimino-2-phenylacetic acid to yield 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid. The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have demonstrated that 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
CAS RN |
6305-23-3 |
|---|---|
Product Name |
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid |
Molecular Formula |
C12H8ClNO4 |
Molecular Weight |
265.65 g/mol |
IUPAC Name |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid |
InChI |
InChI=1S/C12H8ClNO4/c13-9-10(14-5-8(15)16)12(18)7-4-2-1-3-6(7)11(9)17/h1-4,14H,5H2,(H,15,16) |
InChI Key |
BGVSMWPOACWRMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)

![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)
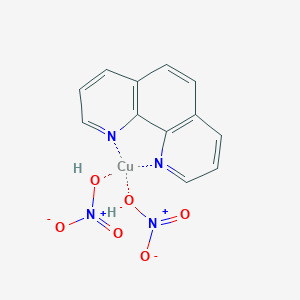
![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)
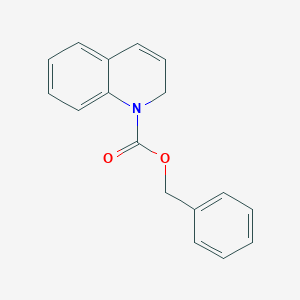
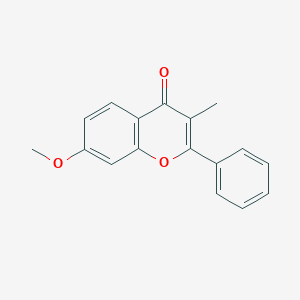
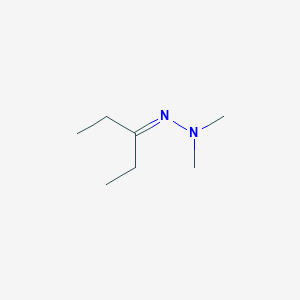

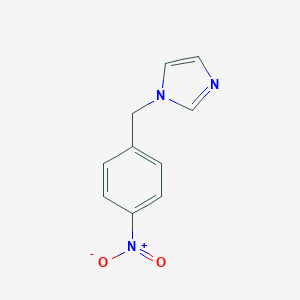
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)
